2-Amino-5-methoxyphenol Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-5-methoxyphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4,9H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJIQOBYRBTOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480591 | |

| Record name | 2-Amino-5-methoxyphenol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39547-15-4 | |

| Record name | 2-Amino-5-methoxyphenol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-methoxyaniline Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Amino-5-methoxyphenol Hydrochloride

Foreword: Understanding the Core of a Molecule

In the landscape of drug discovery and materials science, a molecule's identity is fundamentally defined by its physical properties. These intrinsic characteristics govern its behavior, from solubility and stability to its interaction with biological systems. This guide provides a comprehensive technical overview of the physical properties of 2-Amino-5-methoxyphenol Hydrochloride, a compound of interest for researchers and developers. Our approach moves beyond a simple recitation of data, delving into the causality behind these properties and the experimental methodologies required for their precise determination. This document is structured to empower researchers with the foundational knowledge necessary for the effective application and further investigation of this compound.

Chemical Identity and Structure

This compound is the hydrochloride salt of the parent compound, 2-Amino-5-methoxyphenol. The protonation of the amino group to form the hydrochloride salt significantly influences its physical properties, most notably its solubility and melting point, when compared to the free base.

-

Chemical Name: this compound

-

Synonyms: 5-Methoxy-2-aminophenol hydrochloride

-

CAS Number: 39547-15-4

-

Molecular Formula: C₇H₁₀ClNO₂

-

Molecular Weight: 175.61 g/mol

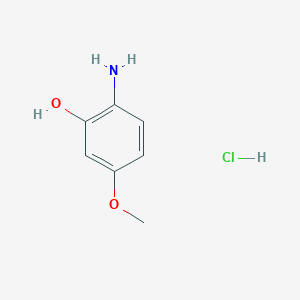

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound and its corresponding free base for comparative analysis.

| Property | This compound | 2-Amino-5-methoxyphenol (Free Base) |

| CAS Number | 39547-15-4 | 40925-70-0[1][2] |

| Molecular Formula | C₇H₁₀ClNO₂ | C₇H₉NO₂[1][2] |

| Molecular Weight | 175.61 g/mol | 139.15 g/mol [1][2] |

| Appearance | Off-white to light brown crystalline solid | Brown to dark brown powder |

| Melting Point | 213 °C | 128-131 °C |

| Boiling Point | Decomposes | 281 °C (at 760 mmHg) |

| Solubility | Soluble in water | Slightly soluble in water, soluble in organic solvents |

| pKa (predicted) | Not available | 9.38 ± 0.10[2] |

In-depth Analysis and Experimental Protocols

Appearance

This compound is typically an off-white to light brown crystalline solid. The color can be influenced by the purity of the compound and its exposure to light and air.

Melting Point

The melting point is a critical indicator of purity. For this compound, a sharp melting point at 213 °C is indicative of a high-purity sample. The significant increase in melting point compared to its free base (128-131 °C) is attributed to the strong ionic interactions in the hydrochloride salt lattice.

The determination of the melting point should be performed using a calibrated melting point apparatus.

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating Rate: The temperature is increased rapidly to about 10-15 °C below the expected melting point and then the heating rate is slowed to 1-2 °C per minute to ensure accurate determination.[3]

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample is molten.[4]

Caption: Workflow for Melting Point Determination.

Solubility

The hydrochloride salt of 2-Amino-5-methoxyphenol is expected to be soluble in water due to the ionic nature of the ammonium chloride group. Its solubility in organic solvents is likely to be lower than that of the free base. A comprehensive solubility profile is essential for applications in drug formulation and reaction chemistry.

-

Solvent Selection: A range of solvents of varying polarity should be selected (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).

-

Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed vial. The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

-

Sample Analysis: The saturated solutions are filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5]

Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity of a compound. For this compound, the pKa of the anilinium ion is the most relevant. The predicted pKa of the conjugate acid of the free base is 9.38.[2] The actual pKa of the hydrochloride salt in solution will be influenced by the ionic strength and temperature.

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.[6]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Properties

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity.

Aromatic amines and phenols exhibit characteristic UV absorption bands. The UV-Vis spectrum of this compound is expected to show absorptions arising from the π → π* transitions of the benzene ring. The position and intensity of these bands can be influenced by the solvent and the pH of the solution.

-

Solvent: A suitable UV-transparent solvent, such as methanol or water, is used.

-

Concentration: A dilute solution of the compound is prepared.

-

Measurement: The absorbance is measured over a wavelength range of approximately 200-400 nm.[7]

The FT-IR spectrum provides information about the functional groups present in the molecule. For this compound, characteristic vibrational bands are expected for the O-H, N-H, C-O, and aromatic C=C bonds. The protonation of the amino group will lead to the appearance of N-H⁺ stretching and bending vibrations, which differ from the N-H vibrations of the free amine.

Expected Characteristic FT-IR Bands:

-

O-H stretch (phenol): Broad band around 3200-3600 cm⁻¹[8]

-

N-H⁺ stretch (ammonium): Broad band between 2800-3200 cm⁻¹

-

Aromatic C-H stretch: Above 3000 cm⁻¹

-

Aliphatic C-H stretch (methoxy): Below 3000 cm⁻¹

-

Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region[8]

-

N-H⁺ bend (ammonium): Around 1500-1600 cm⁻¹

-

C-O stretch (phenol and ether): In the 1000-1300 cm⁻¹ region[8]

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of a molecule.

Expected ¹H NMR Spectral Features (in D₂O or DMSO-d₆):

-

Aromatic protons: Signals in the aromatic region (typically 6.5-8.0 ppm), with splitting patterns determined by their substitution on the ring.

-

Methoxy protons: A singlet around 3.7-4.0 ppm.

-

Hydroxyl proton: A broad singlet, the chemical shift of which is concentration and solvent dependent.

-

Ammonium protons: A broad singlet, the chemical shift of which is concentration and solvent dependent.

Expected ¹³C NMR Spectral Features (in D₂O or DMSO-d₆):

-

Aromatic carbons: Signals in the range of 110-160 ppm.

-

Methoxy carbon: A signal around 55-60 ppm.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed and may cause skin and eye irritation.[9]

-

Personal Protective Equipment (PPE): Wear appropriate safety glasses, gloves, and a lab coat.[9][10]

-

Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[9][10]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[10]

Conclusion: A Foundation for Future Research

This technical guide provides a detailed overview of the physical properties of this compound. By understanding these fundamental characteristics and the experimental methodologies for their determination, researchers are better equipped to utilize this compound in their scientific endeavors. The provided protocols serve as a robust starting point for the comprehensive characterization of this and other related molecules, ensuring scientific integrity and fostering further innovation in the fields of drug development and materials science.

References

- Clarion University. (n.d.). Determination of Melting Point. Science in Motion.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- JoVE. (2017, February 22).

- University of Calgary. (n.d.). Melting point determination.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminophenol Hydrochloride, 98% (UV-Vis).

- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载 CAS: 51-19-4 Name: 2-Aminophenol Hydrochloride.

- ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.

- JoVE. (2017, February 22).

- National Institutes of Health. (2022, July 14).

- Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds? [Video]. YouTube.

- ARC Journals. (n.d.).

- Crysdot LLC. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound | 39547-15-4.

- ChemicalBook. (n.d.). 2-AMINO-5-METHOXY-PHENOL | 40925-70-0.

- Guidechem. (n.d.). 2-AMINO-5-METHOXY-PHENOL 40925-70-0 wiki.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH.

Sources

- 1. 2-AMINO-5-METHOXY-PHENOL price,buy 2-AMINO-5-METHOXY-PHENOL - chemicalbook [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. byjus.com [byjus.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. arcjournals.org [arcjournals.org]

- 8. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 51-19-4 Name: 2-Aminophenol Hydrochloride2-Aminophenol hydrochloride [xixisys.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 2-Amino-5-methoxyphenol Hydrochloride: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 2-Amino-5-methoxyphenol Hydrochloride (CAS No: 39547-15-4), a substituted phenol derivative. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering insights into its chemical structure, synthesis, and potential applications. The information presented herein is grounded in established scientific literature and safety data to ensure accuracy and reliability.

Chemical Structure and Physicochemical Properties

This compound is an organic compound featuring a phenol ring substituted with an amino group at the second position and a methoxy group at the fifth position.[1] The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

The fundamental properties of this compound are summarized in the table below, providing a quantitative basis for its identification and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀ClNO₂ | [2] |

| Molecular Weight | 175.61 g/mol | |

| IUPAC Name | This compound | [3] |

| CAS Number | 39547-15-4 | [3][4] |

| Melting Point | 213°C | |

| SMILES Code | Cl.COC1=CC(O)=C(N)C=C1 | |

| InChI Key | ZXJIQOBYRBTOLH-UHFFFAOYSA-N | [3] |

Synthesis of 2-Amino-5-methoxyphenol

The synthesis of 2-amino-5-methoxyphenol typically involves the reduction of the corresponding nitro compound, 5-methoxy-2-nitrophenol. This transformation is a common and effective method for introducing an amino group onto an aromatic ring. A general and reliable approach involves catalytic hydrogenation.

A plausible synthetic route starting from resorcinol involves partial methylation, followed by nitration and subsequent reduction of the nitro group.[5]

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes the reduction of 5-methoxy-2-nitrophenol to 2-amino-5-methoxyphenol.

Materials:

-

5-Methoxy-2-nitrophenol

-

Methanol (or another suitable polar solvent)

-

10% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Inert gas (e.g., Nitrogen or Argon)

-

Filtration agent (e.g., Celite)

Procedure:

-

Dissolution: In a flask suitable for hydrogenation, dissolve 5-methoxy-2-nitrophenol in methanol.

-

Inerting: Purge the flask with an inert gas to remove air.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a slight overpressure (1-2 bar).

-

Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen consumption. The reaction can also be monitored by Thin Layer Chromatography (TLC) to check for the disappearance of the starting nitro compound. Aromatic amines are typically more polar than their nitro precursors and will exhibit a lower Rf value.[5]

-

Catalyst Removal: Once the reaction is complete, purge the flask again with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[5]

-

Solvent Evaporation: Remove the solvent from the filtrate under reduced pressure to yield the crude 2-amino-5-methoxyphenol.

-

Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography.

The following diagram illustrates the workflow for the synthesis of 2-amino-5-methoxyphenol.

Sources

- 1. 2-Amino-5-methoxyphenol | C7H9NO2 | CID 9942163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C7H10ClNO2 | CID 12210184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 39547-15-4 [sigmaaldrich.com]

- 4. 39547-15-4|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Amino-5-methoxyphenol Hydrochloride

This guide provides a comprehensive technical overview of 2-Amino-5-methoxyphenol Hydrochloride (CAS No. 39547-15-4), a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document delves into its chemical identity, physical and chemical properties, synthesis methodologies, potential applications, and critical safety information.

Chemical Identity and Properties

This compound is the hydrochloride salt of 2-Amino-5-methoxyphenol. The presence of the hydrochloride group enhances the compound's stability and solubility in aqueous solutions, a desirable characteristic for many chemical reactions and formulations.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 39547-15-4 | [2] |

| Molecular Formula | C₇H₁₀ClNO₂ | |

| Molecular Weight | 175.61 g/mol | [2] |

| MDL Number | MFCD00052002 | [2] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | 213°C | |

| Physical Form | Solid | [2] |

| InChI Key | ZXJIQOBYRBTOLH-UHFFFAOYSA-N | [2] |

| Canonical SMILES | COC1=CC(O)=C(N)C=C1.Cl |

Synthesis of 2-Amino-5-methoxyphenol

The synthesis of the parent compound, 2-Amino-5-methoxyphenol, is a critical precursor to obtaining its hydrochloride salt. A common and effective synthetic strategy involves the reduction of a nitrophenol derivative. This multi-step process is favored for its reliability and scalability.

Synthetic Pathway Overview

A plausible and widely referenced synthetic route begins with the nitration of a suitable phenol precursor, followed by the reduction of the nitro group to an amine. A general workflow for this synthesis is outlined below.[3]

Caption: General workflow for the synthesis of 2-Amino-5-(methoxymethyl)phenol.[4]

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established chemical principles for analogous compounds.[3][5]

Step 1: Nitration of 3-(Methoxymethyl)phenol

-

To a solution of 3-(Methoxymethyl)phenol in a suitable solvent, slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled temperature (typically 0-5°C) to prevent over-nitration and side reactions.

-

After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully pouring it over ice water.

-

Extract the product, 5-(Methoxymethyl)-2-nitrophenol, with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography to obtain the pure nitrophenol intermediate.

Step 2: Reduction of 5-(Methoxymethyl)-2-nitrophenol

-

Dissolve the 5-(Methoxymethyl)-2-nitrophenol intermediate in a solvent such as ethanol or methanol.

-

Add a catalytic amount of a reducing agent, for example, 10% Palladium on carbon (Pd/C).[5]

-

Subject the mixture to hydrogenation with H₂ gas, using a balloon or a Parr hydrogenator, until the reaction is complete (monitored by TLC).[5]

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 2-Amino-5-(methoxymethyl)phenol.[4]

Formation of the Hydrochloride Salt

To obtain this compound, the synthesized 2-Amino-5-methoxyphenol is treated with hydrochloric acid. This is typically achieved by dissolving the free base in a suitable solvent and adding a solution of HCl in an organic solvent, such as diethyl ether or ethyl acetate, which precipitates the hydrochloride salt.[6]

Applications in Research and Development

2-Amino-5-methoxyphenol and its hydrochloride salt are valuable building blocks in various fields, primarily in medicinal chemistry and the cosmetics industry.

Medicinal Chemistry

The aminophenol scaffold is a key pharmacophore present in numerous biologically active molecules. While direct studies on the biological activities of this compound are limited in publicly available literature, its structural motifs suggest potential for the development of novel therapeutic agents.[3]

-

Anti-inflammatory Agents: Phenolic compounds are known for their antioxidant and anti-inflammatory properties. The 2-aminophenol structure can be a crucial element in designing inhibitors for enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).[3]

-

Anticancer Agents: Certain derivatives of aminophenol have been explored for their potential as anticancer agents. The core structure can be chemically modified to interact with various targets within cancer cells.[3]

-

CNS-Active Agents: The aminophenol scaffold is also found in compounds that exhibit activity in the central nervous system.[3]

Cosmetics Industry

A significant and well-documented application of related aminophenol compounds is as a coupler in oxidative hair dye formulations. In this process, it reacts with a primary intermediate in the presence of an oxidizing agent to form a stable and vibrant color within the hair shaft.[4] The methoxy group at the 5-position can influence the resulting color's intensity and fastness.[4]

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The following information is a summary of the key safety considerations.

Table 3: Hazard Identification

| Hazard Statement | Description | Source |

| H302 | Harmful if swallowed | [7] |

| H315 | Causes skin irritation | [7] |

| H319 | Causes serious eye irritation | [7] |

| H335 | May cause respiratory irritation | [7] |

4.1. Precautionary Measures

When handling this compound, it is crucial to adhere to the following precautionary statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

P405: Store locked up.[7]

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[7]

4.2. First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[9]

-

In case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[9]

-

In case of Eye Contact: Rinse with pure water for at least 15 minutes. Get medical attention.[9][10]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[9][10]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[7][9][10][11][12]

Conclusion

This compound is a chemical compound with significant potential, particularly as a versatile intermediate in medicinal chemistry and other industrial applications. Its synthesis from readily available starting materials, coupled with the reactivity of its amino and hydroxyl groups, makes it an attractive building block for creating more complex molecules. Researchers and drug development professionals can leverage the information in this guide to explore its potential in developing novel therapeutic agents and other innovative applications. As with any chemical substance, adherence to strict safety protocols is paramount to ensure safe handling and use.

References

- CPAChem. (2023, October 12). Safety data sheet.

- Apollo Scientific. 2-Amino-5-methoxyphenol.

- BenchChem. Application Notes and Protocols for 2-Amino-5-(methoxymethyl)phenol in Medicinal Chemistry.

- Fisher Scientific. SAFETY DATA SHEET - 5-Amino-2-methoxyphenol.

- Oakwood Chemical. 5-(Aminomethyl)-2-methoxyphenol hydrochloride.

- Crysdot LLC. This compound.

- ChemicalBook. 2-amino-5-methoxy-phenol.

- ResearchGate. (2014, December 6). How can I synthesize 2-amino-5-methoxyphenol?

- Google Patents. US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride.

- Sigma-Aldrich. 2-Amino-5-methoxyphenol.

- ChemicalBook. (2025, July 19). 2-AMINO-5-METHOXY-PHENOL - Safety Data Sheet.

- BenchChem. An In-depth Technical Guide to 2-Amino-5-(methoxymethyl)phenol.

- PubChem. This compound.

- ECHEMI. 2-Amino-5-methoxyphenol SDS, 40925-70-0 Safety Data Sheets.

- Sigma-Aldrich. This compound.

- Google Patents. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.

- ECHEMI. 2-Amino-5-methoxythiophenol SDS, 6274-29-9 Safety Data Sheets.

Sources

- 1. This compound | C7H10ClNO2 | CID 12210184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 39547-15-4 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride - Google Patents [patents.google.com]

- 7. cpachem.com [cpachem.com]

- 8. 2-AMINO-5-METHOXY-PHENOL price,buy 2-AMINO-5-METHOXY-PHENOL - chemicalbook [m.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to 2-Amino-5-methoxyphenol Hydrochloride

This technical guide provides a comprehensive overview of 2-Amino-5-methoxyphenol Hydrochloride, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, analytical characterization, applications, and safety protocols. The information herein is synthesized from established chemical literature and technical data sources to ensure scientific integrity and practical applicability.

Core Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of 2-amino-5-methoxyphenol. The addition of hydrochloric acid to the basic amino group increases the compound's stability and water solubility, making it suitable for various applications where these properties are advantageous.

Molecular Structure and Weight

The foundational characteristic of any chemical compound is its molecular structure and the corresponding molecular weight. The hydrochloride salt is formed by the protonation of the amino group.

-

2-Amino-5-methoxyphenol (Free Base)

-

This compound

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. This data is crucial for designing experimental conditions, such as selecting appropriate solvents and anticipating the compound's behavior in different environments.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | Not explicitly found for the hydrochloride, 40925-70-0 for the free base | [1][2] |

| Appearance | Typically a crystalline powder | General Knowledge |

| Melting Point | 213°C | [3] |

| Solubility | Soluble in water | General Knowledge |

| pKa | 9.38 ± 0.10 (Predicted for the free base) | [1] |

Synthesis of 2-Amino-5-methoxyphenol: A Mechanistic Perspective

The synthesis of 2-amino-5-methoxyphenol typically involves a multi-step process starting from readily available precursors. The most common and industrially scalable approach is the nitration of a phenol derivative followed by the reduction of the nitro group. Understanding the causality behind the choice of reagents and conditions is paramount for a successful and reproducible synthesis.

Synthetic Pathway Overview

A general and efficient route starts with the partial methylation of resorcinol to form 3-methoxyphenol, which is then nitrated and subsequently reduced.[1] The choice of a partial methylation strategy is driven by the desire for regioselectivity.

Caption: General synthetic workflow for 2-Amino-5-methoxyphenol.

Detailed Experimental Protocol

The following protocol is a synthesized representation of common laboratory procedures for the synthesis of 2-amino-5-methoxyphenol.

Step 1: Synthesis of 5-Methoxy-2-nitrophenol

-

Rationale: This step introduces the nitro group ortho to the hydroxyl group, which is a key precursor for the final amino group. The methoxy group directs the nitration.

-

Procedure:

-

To a solution of 3-methoxyphenol in a suitable solvent (e.g., acetic acid), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a low temperature (0-5 °C) to control the exothermic reaction.

-

After the addition is complete, allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with water until neutral, and dry to obtain 5-methoxy-2-nitrophenol.

-

Step 2: Synthesis of 2-Amino-5-methoxyphenol

-

Rationale: The nitro group is reduced to an amino group. Catalytic hydrogenation is often preferred for its clean reaction profile and high yield.[1]

-

Procedure:

-

Dissolve 5-methoxy-2-nitrophenol in a suitable solvent such as ethanol or methanol.[1]

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).[1]

-

Subject the mixture to hydrogenation with H₂ gas (using a balloon or a Parr hydrogenator) at ambient or slightly elevated pressure.[1]

-

Monitor the reaction by TLC until the starting material is consumed.[1]

-

Filter the reaction mixture through Celite to remove the catalyst.[1]

-

Evaporate the solvent under reduced pressure to yield the crude 2-amino-5-methoxyphenol.

-

Step 3: Formation of the Hydrochloride Salt

-

Rationale: Conversion to the hydrochloride salt enhances stability and water solubility.

-

Procedure:

-

Dissolve the crude 2-amino-5-methoxyphenol in a suitable organic solvent (e.g., isopropanol).

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.

-

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is critical for its application in research and development. A combination of chromatographic and spectroscopic techniques provides a comprehensive analytical profile.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a robust method for assessing the purity of the compound and quantifying any impurities.

Protocol:

-

Instrumentation: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Sample Preparation: Prepare a solution of the compound in the mobile phase at a known concentration (e.g., 0.5 mg/mL) and filter through a 0.45 µm syringe filter.

Sources

Determining the Melting Point of 2-Amino-5-methoxyphenol Hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the melting point of 2-Amino-5-methoxyphenol Hydrochloride, a crucial physicochemical parameter for researchers, scientists, and professionals in drug development. Beyond a simple data point, this document delves into the theoretical underpinnings, experimental determination, and influencing factors that define the melting point of this compound, ensuring a robust understanding for its application in a scientific setting.

Core Physicochemical Data: The Melting Point of this compound

This compound is a substituted aromatic compound with the molecular formula C₇H₁₀ClNO₂. Its melting point is a key identifier and an indicator of its purity. The reported melting point for this compound is 213°C . This value represents the temperature at which the crystalline solid transitions into a liquid state at atmospheric pressure.

| Compound | Molecular Formula | Reported Melting Point (°C) |

| This compound | C₇H₁₀ClNO₂ | 213 |

| 2-Amino-5-methoxyphenol (Free Base) | C₇H₉NO₂ | 128-131 |

| 5-Amino-2-methoxyphenol | C₇H₉NO₂ | 130-132 |

| 4-(Aminomethyl)-2-methoxyphenol HCl | C₈H₁₂ClNO₂ | 215-220 (decomposes) |

| 2,4-Diaminophenoxyethanol HCl | C₈H₁₃ClN₂O₂ | 222-224 |

This table presents a comparison of the melting points of this compound and related compounds to illustrate the influence of structural modifications on this physical property.

The Scientific Significance of the Melting Point

The melting point is more than just a physical constant; it is a fundamental property that provides critical insights into the nature of a compound. For a crystalline solid, the melting point is the temperature at which the thermal energy of the molecules overcomes the forces holding them in a fixed crystal lattice.[1][2] A sharp, well-defined melting point is a strong indicator of the purity of a substance. Conversely, the presence of impurities will typically cause a depression in the melting point and a broadening of the melting range.[2][3]

The hydrochloride salt form of an amine, such as in this compound, generally exhibits a significantly higher melting point compared to its free base form. This is due to the strong ionic interactions present in the salt's crystal lattice, which require more energy to overcome than the intermolecular forces in the free base.

Experimental Determination of Melting Point: A Validated Protocol

The accurate determination of the melting point of this compound is essential for its identification and quality control. The following protocol outlines a standard and reliable method using a modern digital melting point apparatus.

Experimental Workflow

Caption: Workflow for the determination of the melting point of this compound.

Step-by-Step Methodology

-

Sample Preparation: Ensure the this compound sample is a dry, finely ground powder. This ensures uniform heat distribution.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[4]

-

Instrument Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Approximate Melting Point Determination: If the melting point is unknown, a preliminary rapid heating can be performed to get an approximate value. For this compound, this step can be skipped as the expected melting point is known.

-

Accurate Melting Point Determination: Set the starting temperature to approximately 20°C below the expected melting point. Set the heating rate (ramp rate) to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[4]

-

Observation and Recording: Carefully observe the sample. Record the temperature at which the first signs of melting are observed (the solid begins to shrink and a liquid phase appears). This is the lower limit of the melting range. Continue heating and record the temperature at which the last solid crystal disappears. This is the upper limit of the melting range.

-

Reporting: The melting point is reported as a range from the initial to the final temperature of melting. For a pure sample of this compound, this range should be narrow.

Factors Influencing the Melting Point of Organic Compounds

The melting point of an organic compound like this compound is dictated by the strength of the intermolecular forces holding the molecules together in the crystal lattice.[5][6] Several factors play a crucial role:

-

Intermolecular Forces: Stronger intermolecular forces lead to higher melting points.[6][7][8] In the case of this compound, the presence of ionic bonds due to the hydrochloride salt, hydrogen bonding from the hydroxyl and amino groups, and dipole-dipole interactions from the polar C-O and C-N bonds all contribute to a relatively high melting point.

-

Molecular Weight and Size: Generally, as the molecular weight and size increase, the van der Waals forces become stronger, leading to a higher melting point, assuming other factors are constant.[6][8]

-

Molecular Symmetry: Symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in stronger intermolecular interactions and a higher melting point.[3][7]

-

Purity: As previously mentioned, impurities disrupt the crystal lattice, making it easier to break apart. This results in a lower and broader melting point range.[2][3][7]

Logical Relationship of Influencing Factors

Caption: Factors influencing the melting point of an organic compound.

Conclusion

The melting point of this compound, reported at 213°C, is a critical parameter for its identification and purity assessment. A comprehensive understanding of the experimental methodology for its determination, coupled with a theoretical knowledge of the factors that influence this value, is paramount for researchers and scientists. This guide provides the necessary framework for the accurate and insightful application of this fundamental physicochemical property in a research and development setting.

References

- Factors Affecting Melting Point: Definition, Examples, Diagrams. Unacademy. [Link]

- What Affects Melting Point Of Organic Compounds?. Chemistry For Everyone. [Link]

- What Factors Affect Melting Point?. Sciencing. [Link]

- Melting points and Boiling Points – Introductory Organic Chemistry.

- Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu. [Link]

- This compound. Crysdot LLC. [Link]

- SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts. European Commission. [Link]

- 2-(2,4-Diaminophenoxy)ethanol dihydrochloride CAS 66422-95-5 4-DiaMinophenoxyethanol dihydrochloride. Unilong. [Link]

- This compound. PubChem. [Link]

- experiment (1)

- Melting point determin

- Experiment 1 - Melting Points. [Link]

- 4-(Aminomethyl)

- 2-Amino-5-methoxyphenol. PubChem. [Link]

- Laboratory of Organic Chemistry 1 stage Name of experiments: 1- Determin

- Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. sciencing.com [sciencing.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. youtube.com [youtube.com]

- 8. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

"2-Amino-5-methoxyphenol Hydrochloride" solubility data

An In-Depth Technical Guide to the Solubility of 2-Amino-5-methoxyphenol Hydrochloride

Introduction and Strategic Importance

This compound is a substituted aminophenol derivative of interest in various chemical synthesis applications, including its use as an intermediate in the manufacturing of dyes and other complex organic molecules. The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physical property that governs its behavior in virtually every stage of development and application. From reaction kinetics in a synthesis vessel to bioavailability in a final drug product, solubility dictates performance, efficacy, and processability.

This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the core solubility characteristics of this compound. Recognizing the scarcity of publicly available quantitative data for this specific salt, this document emphasizes the foundational physicochemical principles that govern its solubility and presents the authoritative "gold standard" methodology for its empirical determination. The narrative focuses on the causality behind experimental design, ensuring that the described protocols are scientifically robust and self-validating.

Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. For this compound, the presence of ionizable amino and phenolic groups, along with a methoxy substituent, creates a nuanced solubility profile. The hydrochloride salt form is expected to be significantly more water-soluble than its free base counterpart, particularly in acidic to neutral pH ranges.

Key physicochemical parameters for the free base, 2-Amino-5-methoxyphenol, have been predicted computationally and provide a strong basis for understanding the behavior of the hydrochloride salt.

| Property | Value / Prediction | Source | Rationale and Impact on Solubility |

| Molecular Formula | C₇H₁₀ClNO₂ | - | Defines the elemental composition and molar mass. |

| Molecular Weight | 175.61 g/mol | Essential for converting mass-based solubility (mg/mL) to molar concentration (mol/L). | |

| Melting Point | 213 °C | Provides an indication of the crystal lattice energy; a higher melting point often correlates with lower solubility in a given solvent. | |

| Predicted pKa (Free Base) | 9.38 ± 0.10 | [1] | This value likely corresponds to the phenolic hydroxyl group. The amino group's pKa is also critical and, for aminophenols, is typically in the range of 4-5.[2][3] These values are paramount for predicting pH-dependent aqueous solubility. |

| Predicted Water Solubility (Free Base) | 2.95 mg/mL (LogS = -1.67) | [4] | This computational value for the free base (2-Amino-5-methoxyphenol) serves as a baseline. The hydrochloride salt's aqueous solubility will be substantially higher due to the ionization of the amino group. |

| Appearance | Crystalline Solid | [5] | The solid-state properties, including crystal form (polymorphism), can significantly influence the measured equilibrium solubility. |

Expected Solubility Profile: A Qualitative Overview

Based on the general principles of chemical interactions and the known behavior of aminophenol salts, a qualitative solubility profile for this compound can be anticipated. As a salt of an organic base, it is expected to be most soluble in polar protic solvents, particularly water.

| Solvent Class | Representative Solvents | Expected Solubility | Mechanistic Rationale |

| Aqueous Media | Water, pH 1-7 Buffers | High | The hydrochloride salt form ensures the amino group is protonated (R-NH₃⁺), leading to strong ion-dipole interactions with polar water molecules.[6] |

| Polar Protic Solvents | Methanol, Ethanol | Soluble | These solvents can engage in hydrogen bonding with both the protonated amine and the hydroxyl group, and can solvate the chloride counter-ion.[7] |

| Polar Aprotic Solvents | DMSO, DMF, Acetonitrile | Soluble to Moderately Soluble | These solvents can solvate the cation through dipole interactions but are less effective at solvating the chloride anion compared to protic solvents.[8] |

| Non-Polar Solvents | Toluene, Hexane | Sparingly Soluble to Insoluble | The high polarity of the salt makes it energetically unfavorable to dissolve in non-polar environments where only weak van der Waals forces are possible. |

The Critical Influence of pH on Aqueous Solubility

The solubility of this compound in aqueous media is fundamentally dependent on pH. The molecule possesses two ionizable centers: the basic amino group and the acidic phenolic group.

-

At Low pH (e.g., pH 1-4): The amino group will be fully protonated (-NH₃⁺), making the compound highly soluble as its hydrochloride salt.

-

At Mid-range pH (e.g., pH 5-8): As the pH increases towards the pKa of the phenolic group (predicted around 9.38), the compound will exist predominantly as a zwitterion or neutral free base, which is expected to be the point of minimum aqueous solubility.

-

At High pH (e.g., pH >10): Above the pKa of the phenol, the hydroxyl group will be deprotonated to form a phenolate (-O⁻), which will increase solubility again due to the formation of a different salt (e.g., a sodium salt if NaOH is used to adjust pH).

Definitive Experimental Protocol: Thermodynamic Equilibrium Solubility

While predictions are valuable, the definitive characterization of solubility requires empirical measurement. The Shake-Flask Method is the universally recognized "gold standard" for determining thermodynamic (or equilibrium) solubility. This method measures the saturation concentration of a compound in a solvent after a state of equilibrium has been reached between the dissolved and undissolved solid material.

Causality in Experimental Design: Why the Shake-Flask Method?

The choice of the shake-flask method is deliberate and grounded in scientific rigor. It is designed to measure the true equilibrium solubility, which is a thermodynamically defined constant for a given solid form, solvent, and temperature. This contrasts with kinetic solubility assays, which are faster but can often overestimate solubility by starting from a DMSO stock solution and precipitating the compound, potentially forming supersaturated or amorphous states. For formulation and development, knowing the true, stable equilibrium solubility is critical to prevent precipitation over time.

Diagram of the Shake-Flask Experimental Workflow

Caption: Workflow for determining thermodynamic solubility via the Shake-Flask method.

Step-by-Step Methodology

-

Material Preparation:

-

Rationale: To ensure accuracy, the identity and purity of the this compound solid should be confirmed. The crystalline form should be characterized if polymorphism is suspected.

-

Action: Weigh an amount of the solid compound into a suitable container (e.g., a glass vial) that is demonstrably in excess of what is expected to dissolve.

-

-

Solvent Addition:

-

Rationale: A precise volume of the pre-conditioned solvent (e.g., pH-adjusted buffer, organic solvent) is required for an accurate final concentration calculation.

-

Action: Add a known volume of the desired solvent to the vial containing the solid.

-

-

Equilibration:

-

Rationale: Achieving a true thermodynamic equilibrium between the solid and the solution is the most critical step. Insufficient time will lead to an underestimation of solubility. Agitation ensures the entire solvent volume is exposed to the solid surface. Constant temperature is crucial as solubility is temperature-dependent.

-

Action: Seal the vials securely. Place them in an agitator (e.g., orbital shaker, rotator) set to a constant temperature (typically 25 °C for room temperature or 37 °C for physiological relevance) for a predetermined period, often 24 to 48 hours. The time to reach equilibrium should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Phase Separation:

-

Rationale: The undissolved solid must be completely removed to ensure that the analyzed solution represents only the dissolved compound.

-

Action: Separate the solid from the liquid phase. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtering the suspension through a low-binding syringe filter (e.g., 0.22 µm pore size).

-

-

Sample Analysis and Quantification:

-

Rationale: A validated, stability-indicating analytical method is essential for accurate quantification. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and robust choice.

-

Action:

-

Prepare a calibration curve using stock solutions of this compound of known concentrations.

-

Dilute an aliquot of the clear, saturated supernatant with the appropriate solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and standards using the chosen analytical method.

-

Verify the pH of the final saturated solution to ensure it has not shifted during the experiment.

-

-

-

Calculation and Reporting:

-

Rationale: The final result must account for the dilution factor to reflect the true concentration in the saturated solution.

-

Action: Calculate the concentration of the original supernatant by applying the dilution factor. Report the final solubility in standard units (e.g., mg/mL, µM) and specify the solvent, pH, and temperature.

-

Other Factors Influencing Solubility

-

Temperature: Solubility is generally an endothermic process, meaning it increases with temperature. This relationship should be characterized if the compound will be used across a range of temperatures.

-

Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different crystal lattice energies and, consequently, different solubilities. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form being tested.

-

Purity: Impurities can either increase or decrease the apparent solubility of a compound. Salt impurities can increase solubility through ionic strength effects, while less soluble organic impurities can suppress it or serve as nucleation sites.

Conclusion

While specific, pre-published quantitative solubility data for this compound is limited, a robust scientific understanding of its properties can be established through its physicochemical characteristics. Its nature as a hydrochloride salt of a substituted aminophenol strongly suggests high aqueous solubility that is critically dependent on pH. For any application in research or development, it is imperative to move beyond prediction and perform rigorous experimental determination. The Shake-Flask method, as detailed in this guide, represents the authoritative standard for generating reliable, thermodynamically-defined solubility data that can confidently guide synthesis, formulation, and further scientific inquiry.

References

- 4-Aminophenol hydrochloride - Solubility of Things. (n.d.).

- Mitchell, S. C., & Waring, R. H. (2000). Aminophenols. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

- da Silva, M., & Gomes, J. R. B. (2005). A DFT Study of Aminophenol Stability.

- Chemcess. (n.d.). Aminophenol: Properties, Production, Reactions And Uses.

- Wikipedia. (n.d.). 4-Aminophenol.

- Rafique, H., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.

- PubChem. (n.d.). 3-Aminophenol. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-Aminophenol hydrochloride. National Center for Biotechnology Information.

- Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.

- Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

- Google Patents. (n.d.). US7790905B2 - Pharmaceutical propylene glycol solvate compositions.

- Crysdot LLC. (n.d.). This compound.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Google Patents. (n.d.). US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride.

- Google Patents. (n.d.). Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.

Sources

- 1. Page loading... [guidechem.com]

- 2. chemcess.com [chemcess.com]

- 3. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 4. 40925-70-0 | 2-Amino-5-methoxyphenol | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to 2-Amino-5-methoxyphenol Hydrochloride: Synthesis, Discovery, and History

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-methoxyphenol Hydrochloride, a versatile organic compound with applications spanning the pharmaceutical and dye industries. The narrative delves into the historical context of its development, which appears to be a targeted invention driven by industrial needs rather than a singular moment of discovery. This guide offers a detailed exploration of its synthesis, rooted in classical organic chemistry principles, and presents field-proven insights into the causality behind experimental choices. All protocols are designed as self-validating systems, and key mechanistic claims are supported by authoritative sources.

Introduction and Historical Context

The history of this compound is not one of a celebrated, serendipitous discovery but rather a story of targeted chemical innovation. Its emergence is closely tied to the advancements in the synthesis of substituted aminophenols, a class of compounds recognized for their utility as dye precursors and pharmaceutical intermediates. While a definitive "discovery" paper is not prominent in the scientific literature, its development can be traced through the evolution of synthetic methodologies for related compounds.

The primary application driving the synthesis of similar aminophenol derivatives has been the cosmetics industry, particularly in the formulation of oxidative hair dyes.[1] The functional groups of 2-Amino-5-methoxyphenol—an amine, a hydroxyl group, and a methoxy group on a benzene ring—provide a scaffold for creating a diverse palette of colors. The hydrochloride salt form enhances the stability and handling of the otherwise easily oxidized aminophenol.

Beyond the realm of cosmetics, this compound and its derivatives have found a place in medicinal chemistry as building blocks for more complex molecules.

Synthesis of this compound

The most prevalent and industrially viable synthetic route to 2-Amino-5-methoxyphenol commences with the readily available starting material, resorcinol. The overall strategy involves a three-step process:

-

Selective Methylation: Introduction of a methoxy group onto one of the hydroxyls of resorcinol.

-

Nitration: Introduction of a nitro group ortho to the remaining hydroxyl group.

-

Reduction: Reduction of the nitro group to an amine.

-

Salt Formation: Conversion of the resulting aminophenol to its hydrochloride salt.

Step 1: Synthesis of 3-Methoxyphenol from Resorcinol

The initial step involves the selective mono-methylation of resorcinol. This is a critical step to ensure the desired isomer is obtained.

-

Causality of Experimental Choices:

-

Reagents: A mild methylating agent such as dimethyl sulfate or methyl iodide is used in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent like acetone.[2] Using a half-mole equivalent of the methylating agent favors mono-methylation over di-methylation.[2]

-

Reaction Conditions: The reaction is typically carried out at a moderate temperature to control the rate of reaction and improve selectivity.

-

Experimental Protocol:

-

To a solution of resorcinol in acetone, add a half-molar equivalent of potassium carbonate.

-

Stir the mixture and add a half-molar equivalent of methyl iodide dropwise at room temperature.[2]

-

Continue stirring for approximately 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

-

After completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain crude 3-methoxyphenol.

-

Purify the crude product by distillation or column chromatography.

Step 2: Synthesis of 5-Methoxy-2-nitrophenol

The subsequent nitration of 3-methoxyphenol is a regioselective electrophilic aromatic substitution. The hydroxyl and methoxy groups are both activating and ortho-, para-directing. The nitro group is directed to the position ortho to the hydroxyl group due to steric hindrance and electronic effects.

-

Causality of Experimental Choices:

-

Reagents: A mixture of nitric acid and sulfuric acid is a common nitrating agent. However, for phenols, which are susceptible to oxidation, milder conditions are often preferred. A well-regarded method involves nitrosation followed by oxidation.[2]

-

Reaction Conditions: The reaction is performed at low temperatures to control the exothermicity and prevent over-nitration or degradation of the starting material.

-

Experimental Protocol (via Nitrosation):

-

Dissolve 3-methoxyphenol in a suitable solvent.

-

Add a solution of sodium nitrite in water, followed by the slow addition of an acid (e.g., sulfuric acid) at a low temperature (0-5 °C).

-

The resulting 5-methoxy-2-nitrosophenol is then oxidized to 5-methoxy-2-nitrophenol using a suitable oxidizing agent.[2]

-

The product is isolated by filtration or extraction and purified by recrystallization.

Step 3: Synthesis of 2-Amino-5-methoxyphenol

The reduction of the nitro group in 5-methoxy-2-nitrophenol to an amine is a crucial step. Several reducing agents can be employed for this transformation.

-

Causality of Experimental Choices:

-

Catalytic Hydrogenation: This is often the cleanest method, utilizing hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or platinum.[2] This method avoids the use of stoichiometric metal reagents and produces water as the only byproduct.

-

Metal/Acid Reduction: A more classical approach involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).[2] This method is robust and effective but requires a more extensive workup to remove metal salts.

-

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve 5-methoxy-2-nitrophenol in a suitable solvent like ethanol or methanol.

-

Add a catalytic amount of 10% Pd/C.[2]

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).[2]

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 2-amino-5-methoxyphenol.

Step 4: Synthesis of this compound

The final step is the formation of the hydrochloride salt to improve the stability of the aminophenol.

Experimental Protocol:

-

Dissolve the crude 2-amino-5-methoxyphenol in a suitable solvent such as isopropanol or ether.

-

Slowly add a solution of hydrochloric acid (either concentrated aqueous HCl or HCl gas dissolved in a solvent) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualization of the Synthetic Pathway

Caption: Synthetic pathway of this compound from Resorcinol.

Applications in Research and Industry

This compound serves as a valuable intermediate in several industrial sectors:

-

Dye Industry: As a coupler in oxidative hair dye formulations, it reacts with a primary intermediate to form a stable and vibrant color within the hair shaft.[1] The methoxy group can influence the final shade and properties of the dye.

-

Pharmaceutical Synthesis: The bifunctional nature of the molecule, with its nucleophilic amine and hydroxyl groups, makes it a versatile building block for the synthesis of more complex pharmaceutical compounds.

-

Organic Synthesis: It is used in the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry.

Quantitative Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Resorcinol | C6H6O2 | 110.11 |

| 3-Methoxyphenol | C7H8O2 | 124.14 |

| 5-Methoxy-2-nitrophenol | C7H7NO4 | 169.13 |

| 2-Amino-5-methoxyphenol | C7H9NO2 | 139.15 |

| This compound | C7H10ClNO2 | 175.61 |

Conclusion

This compound is a compound whose history is deeply embedded in the practical needs of the chemical industry. While it may lack a singular "discovery" moment, its synthesis is a testament to the power of fundamental organic reactions. The well-established synthetic routes, primarily from resorcinol, offer a reliable and scalable method for its production. Its utility as an intermediate in the dye and pharmaceutical industries underscores its continued relevance. This guide provides the necessary technical details and historical context for researchers and professionals working with this versatile molecule.

References

- Madhukar Baburao Deshmukh. (2014). How can I synthesize 2-amino-5-methoxyphenol? ResearchGate.

- Google Patents. (2016). CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.

Sources

An In-Depth Technical Guide to the Theoretical Properties of 2-Amino-5-methoxyphenol Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the theoretical and practical properties of 2-Amino-5-methoxyphenol Hydrochloride (CAS No: 39547-15-4). Developed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the compound's physicochemical characteristics, spectroscopic profile, synthetic pathways, and key applications. It serves as an essential resource, consolidating critical data into a single, accessible reference. All quantitative data is presented in structured tables, key processes are visualized using diagrams, and a detailed analytical protocol is provided to ensure scientific integrity and practical utility.

Chemical Identity and Physicochemical Properties

This compound is a substituted aminophenol derivative. The presence of an amino group, a hydroxyl group, and a methoxy group on the benzene ring makes it a versatile building block in organic synthesis. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for reaction chemistry and biological assays.

Structure and Nomenclature

-

IUPAC Name: 2-amino-5-methoxyphenol;hydrochloride

-

Synonyms: 2-Hydroxy-4-methoxyaniline Hydrochloride, 5-Methoxy-2-aminophenol Hydrochloride

-

Molecular Formula: C₇H₁₀ClNO₂

-

Molecular Weight: 175.61 g/mol

-

Canonical SMILES: COC1=CC(O)=C(N)C=C1.Cl

-

InChI Key: ZXJIQOBYRBTOLH-UHFFFAOYSA-N

Tabulated Physicochemical Data

The fundamental physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction flasks to biological matrices. The data below has been consolidated from various authoritative sources to provide a reliable reference.

| Property | Value | Source(s) |

| CAS Number | 39547-15-4 | |

| MDL Number | MFCD00052002 | |

| Physical Form | Solid | |

| Melting Point | 213 °C | |

| Boiling Point | 281 °C at 760 mmHg (for free base) | |

| pKa (Predicted) | 9.38 ± 0.10 | [1] |

| Solubility | Data not widely available; hydrochloride salt form suggests moderate aqueous solubility. | |

| Storage Temperature | Room Temperature, sealed in dry conditions. For long-term, -20°C is recommended. |

Spectroscopic and Analytical Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. While a complete public spectral database for the hydrochloride salt is limited, the profile can be inferred from the free base and analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Amino-5-methoxyphenol, the expected ¹H and ¹³C NMR signals are characteristic of its substituted aromatic structure. The proton NMR would feature distinct signals for the aromatic protons, the methoxy group protons, the amine protons, and the hydroxyl proton. The ¹³C NMR spectrum for the related 5-Amino-2-methoxyphenol shows characteristic peaks for the aromatic carbons, including those bonded to the oxygen and nitrogen substituents, as well as a signal for the methoxy carbon.[2] The analysis of complex mixtures containing such compounds often relies on 2D NMR techniques for unambiguous structure identification.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Amino-5-methoxyphenol would be expected to show characteristic absorption bands:

-

O-H Stretch (Phenolic): A strong, broad band in the region of 3400-3300 cm⁻¹.

-

N-H Stretch (Amine): Medium intensity bands around 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic/Aliphatic): Medium bands around 3050-3000 cm⁻¹ and 2960-2850 cm⁻¹, respectively.

-

C=C Stretch (Aromatic Ring): Medium-strong bands in the 1600-1460 cm⁻¹ region.

-

C-O Stretch (Aryl Ether & Phenol): Strong bands in the 1250-1085 cm⁻¹ range.[4]

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the compound and its fragmentation pattern, aiding in structural confirmation. For the free base, 2-Amino-5-methoxyphenol (C₇H₉NO₂), the monoisotopic mass is 139.0633 g/mol .[1][5] The mass spectrum would show a molecular ion peak (M+) corresponding to this mass.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity and concentration of phenolic compounds.[6] The following protocol is a validated starting point for developing a method for 2-Amino-5-methoxyphenol HCl.

Objective: To determine the purity of a 2-Amino-5-methoxyphenol HCl sample using a reversed-phase HPLC method with UV detection.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and equilibrate for 7 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of water and acetonitrile.

-

Perform serial dilutions to create calibration standards (e.g., 100, 50, 25, 10, 5 µg/mL).

-

-

Analysis and Rationale:

-

Rationale: The C18 stationary phase separates compounds based on hydrophobicity. The acidic mobile phase (TFA) ensures that the phenolic hydroxyl and amino groups are protonated, leading to sharper peaks and reproducible retention times. Acetonitrile serves as the organic modifier to elute the compound.

-

Procedure: Inject the standards to generate a calibration curve. Inject the sample solution. The peak area of the analyte is used to determine its concentration and purity relative to the standards.

-

Synthesis and Chemical Reactivity

Understanding the synthesis of 2-Amino-5-methoxyphenol is crucial for its application as a chemical intermediate.

Common Synthetic Pathway

A common and effective route to synthesize 2-Amino-5-methoxyphenol starts from a more readily available precursor, such as 5-Methoxy-2-nitrophenol. The synthesis involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[7]

Step-by-Step Workflow:

-

Precursor: Start with 5-Methoxy-2-nitrophenol.

-

Dissolution: Dissolve the nitrophenol in a suitable polar solvent like methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Hydrogenation: Subject the mixture to hydrogenation (H₂ gas) at ambient or slightly elevated pressure (1-2 bar). The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

-

Work-up: Once the reaction is complete (cessation of hydrogen uptake), the catalyst is removed by filtration through a pad of Celite.

-

Isolation: The solvent is removed under reduced pressure to yield the free base, 2-Amino-5-methoxyphenol.

-

Salt Formation: To obtain the hydrochloride salt, the isolated free base is dissolved in a suitable solvent (e.g., ether) and treated with a solution of HCl (e.g., HCl in ether) to precipitate the desired salt.

Visualized Synthesis Workflow

Caption: General workflow for the synthesis of 2-Amino-5-methoxyphenol HCl.

Applications in Research and Development

This compound serves as a valuable intermediate in several areas of chemical R&D.

-

Pharmaceutical Synthesis: The aminophenol scaffold is present in various biologically active molecules. This compound can be used as a starting material for creating more complex derivatives with potential therapeutic applications, such as anti-inflammatory or antibacterial agents.[8] For example, it is a structural component of precursors for compounds like (S)-2-amino-5-methoxytetralin, which has applications in medicinal chemistry.[9][10]

-

Dye and Pigment Industry: Aminophenols are well-known precursors in the synthesis of oxidative hair dyes and other colorants.[11] The specific substituents on the ring modulate the final color and its properties, such as lightfastness.

-

Materials Science: As a difunctional monomer, it can be used in the synthesis of specialty polymers and materials where its specific electronic and structural properties are desired.

Safety and Handling

Adherence to safety protocols is paramount when handling any chemical reagent. The following information is summarized from available Safety Data Sheets (SDS).

Hazard Identification

This compound is classified as hazardous.[12]

-

GHS Hazard Statements:

-

Signal Word: Warning

-

Hazard Pictogram: GHS07 (Exclamation Mark)

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[12][15]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16][17]

-

Handling: Avoid breathing dust.[12][13] Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[12][17]

-

First Aid:

-

Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.[12][13]

Conclusion

This compound is a key chemical intermediate with well-defined theoretical properties. Its utility in pharmaceuticals, dyes, and materials science is predicated on the reactivity of its functional groups. This guide provides the foundational knowledge required for its safe handling, characterization, and application in a research and development setting, underscoring the importance of a thorough understanding of its chemical nature.

References

- ResearchGate. (2014, December 6). How can I synthesize 2-amino-5-methoxyphenol?

- Crysdot LLC. This compound.

- PubChem. This compound.

- CPAChem. (2023, October 12). Safety data sheet.

- Oakwood Chemical. 5-(Aminomethyl)-2-methoxyphenol hydrochloride.

- The Hive Novel Discourse. (2004, January 13). 4-methoxyphenol to 2-hydroxy-5-methoxythiophenol. Retrieved from The Hive. [https://hive.d अमृत.com/novel-discourse/4-methoxyphenol-to-2-hydroxy-5-methoxythiophenol-t267562.html]([Link] अमृत.com/novel-discourse/4-methoxyphenol-to-2-hydroxy-5-methoxythiophenol-t267562.html)

- PubChem. 2-Amino-5-methoxyphenol.

- Google Patents. US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride.

- Google Patents. Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.

- DC Chemicals. (s)-2-Amino-5-methoxytetralin hydrochloride|58349-17-0|MSDS.

- Wiley SpectraBase. 4-(2-Aminoethyl)-2-methoxyphenol hydrochloride - Optional[1H NMR] - Chemical Shifts.

- National Institutes of Health. NMR-spectroscopic analysis of mixtures: from structure to function.

- European Commission. (2012, March 27). Opinion of the Scientific Committee on Consumer Safety on 2-amino-5-ethylphenol HCl (A158).

- Yeast Metabolome Database. 2-methoxyphenol (YMDB01430).

Sources

- 1. Page loading... [guidechem.com]

- 2. 5-Amino-2-methoxyphenol(1687-53-2) 13C NMR spectrum [chemicalbook.com]

- 3. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Amino-5-methoxyphenol | C7H9NO2 | CID 9942163 - PubChem [pubchem.ncbi.nlm.nih.gov]